Physicochemical properties of 3-(3,5-Bis(trifluoromethyl)-benzyloxy)bromobenzene
Physicochemical properties of 3-(3,5-Bis(trifluoromethyl)-benzyloxy)bromobenzene
Topic: Physicochemical properties of 3-(3,5-Bis(trifluoromethyl)-benzyloxy)bromobenzene Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Medicinal Chemists[1][2]
CAS: 845866-55-9 | Molecular Formula: C₁₅H₉BrF₆O[1][2][3][4]
Executive Summary
3-(3,5-Bis(trifluoromethyl)benzyloxy)bromobenzene is a specialized fluorinated ether intermediate used primarily in the synthesis of high-affinity Neurokinin-1 (NK1) receptor antagonists.[1][2] Structurally, it serves as a bifunctional scaffold: it provides a metabolically stable, lipophilic "anchor" via the 3,5-bis(trifluoromethyl)benzyl ether moiety, while the aryl bromide functionality acts as a versatile handle for downstream cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1] This guide details its physicochemical profile, synthesis protocols, and reactivity patterns for medicinal chemistry applications.[1]
Chemical Identity & Structure
| Property | Detail |
| IUPAC Name | 1-Bromo-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]benzene |
| CAS Number | 845866-55-9 |
| Molecular Weight | 399.13 g/mol |
| SMILES | FC(F)(F)c1cc(COc2cccc(Br)c2)cc(c1)C(F)(F)F |
| Key Moieties | Aryl Bromide (Electrophile), Benzyl Ether (Linker), Bis-CF3 (Lipophilic) |
Structural Visualization
The molecule consists of two aromatic rings linked by an ether oxygen.[1] The "Left-Hand Side" (LHS) bears two electron-withdrawing trifluoromethyl groups, significantly increasing lipophilicity and metabolic stability.[1][2] The "Right-Hand Side" (RHS) contains a meta-positioned bromine atom, ready for functionalization.[1][2]
Figure 1: Structural segmentation of the molecule highlighting functional domains.[1][2]
Physicochemical Properties[1][2][3][6][7][8]
The presence of six fluorine atoms heavily influences the physical behavior of this molecule, rendering it highly hydrophobic and distinct from non-fluorinated analogs.[1]
Solid-State & Solution Properties[1][2]
| Property | Value (Predicted/Typical) | Experimental Context |
| Appearance | Low-melting solid or viscous oil | Ethers of this MW often exhibit depressed melting points compared to parent alcohols.[1][2] |
| Boiling Point | ~380–400°C (760 mmHg) | High boiling point due to molecular weight and pi-stacking interactions.[1][2] |
| LogP (Lipophilicity) | 5.4 – 5.8 | Critical: The two CF₃ groups add ~2.4 log units. Highly lipophilic; requires non-polar solvents (DCM, Hexanes) for extraction.[1] |
| Solubility (Water) | Negligible (< 1 µg/mL) | Practically insoluble in aqueous media.[1] |
| Solubility (Organic) | High | Soluble in DMSO, DMF, THF, Dichloromethane, Ethyl Acetate.[1] |
| pKa | N/A (Non-ionizable) | The ether linkage is neutral.[1] The molecule has no acidic/basic centers in this form.[1] |
Electronic Effects (Hammett)[1]
-
Ether Oxygen: Acts as a weak electron donor (+M effect) to the bromobenzene ring, slightly activating the para and ortho positions relative to itself, but the meta bromine is largely insulated from strong resonance effects.[1]
-
Trifluoromethyl Groups: Strong electron-withdrawing groups (EWG) on the benzyl ring reduce the electron density of the ether oxygen inductively, making the benzylic hydrogens slightly more acidic than in non-fluorinated benzyl ethers.[1]
Synthesis & Impurity Profiling[1][2]
The standard preparation utilizes a Williamson Ether Synthesis .[1] This route is preferred for its operational simplicity and high yield.[1]
Reaction Protocol (Standardized)
Reagents:
-
Electrophile: 3,5-Bis(trifluoromethyl)benzyl bromide [CAS: 32247-96-4][1][2][5]
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( )[1] -
Solvent: DMF (N,N-Dimethylformamide) or Acetone
Step-by-Step Workflow:
-
Activation: Dissolve 3-bromophenol (1.0 equiv) in anhydrous DMF. Add
(1.5–2.0 equiv) and stir at RT for 30 mins to generate the phenoxide anion. -
Alkylation: Add 3,5-bis(trifluoromethyl)benzyl bromide (1.05 equiv) dropwise. The reaction is typically exothermic.[1]
-
Completion: Heat to 60°C for 2–4 hours. Monitor via TLC (Hexane/EtOAc 9:1) or HPLC.[1]
-
Workup: Dilute with water (precipitates salts).[1] Extract into Ethyl Acetate.[1] Wash organic layer with 1M NaOH (to remove unreacted phenol) and Brine.[1]
-
Purification: Recrystallization from Hexanes/Ethanol or Silica Gel Chromatography.[1]
Impurity Profile
-
Impurity A (Hydrolysis): 3,5-Bis(trifluoromethyl)benzyl alcohol.[1] Formed if water is present in the solvent.[1]
-
Impurity B (Starting Material): Unreacted 3-bromophenol.[1][2] Removed via basic wash (NaOH).[1][6]
-
Impurity C (Bis-alkylation): Unlikely unless using dihydroxybenzenes, but trace oligomers can form if temperature is uncontrolled.[1]
Figure 2: Standard synthesis workflow via Williamson etherification.
Reactivity & Applications
The utility of CAS 845866-55-9 lies in its ability to transfer the privileged 3,5-bis(trifluoromethyl)phenyl motif into complex drug scaffolds.[1][2]
The Aryl Bromide "Handle"
The bromine atom at the 3-position is the primary site for diversification.[1][2]
-
Suzuki-Miyaura Coupling: Reacts with aryl/alkyl boronic acids to form biaryl systems.[1][2]
-
Catalyst:
or . -
Utility: Extending the carbon skeleton.[1]
-
-
Buchwald-Hartwig Amination: Reacts with amines to form C-N bonds.[1][2]
-
Relevance: Key for synthesizing NK1 antagonists where a nitrogen heterocycle is often attached to this position.[1]
-
-
Lithium-Halogen Exchange: Treatment with
-BuLi generates the aryl lithiate species, which can be quenched with electrophiles (e.g., aldehydes, ketones).[1]
Stability of the Ether Linkage
The benzyl ether linkage is generally stable to basic and nucleophilic conditions.[1] However, it is susceptible to:
-
Hydrogenolysis:
will cleave the benzyl group, regenerating the phenol.[1] This is not desired in the final drug but is a consideration during multi-step synthesis (avoid protecting groups that require hydrogenation for removal).[1] -
Strong Lewis Acids:
will cleave the ether.[1]
Medicinal Chemistry Relevance (NK1 Antagonists)
The 3,5-bis(trifluoromethyl)phenyl moiety is a "privileged structure" in medicinal chemistry (e.g., Aprepitant, Rolapitant).[1]
-
Metabolic Blockade: The CF3 groups block metabolic oxidation at the benzylic positions and the aromatic ring.[1]
-
Lipophilicity: Enhances CNS penetration (Blood-Brain Barrier crossing), which is essential for neurokinin receptor targets located in the central nervous system.[1]
Handling & Safety (HSE)[1]
| Hazard Class | Description | Precaution |
| Skin/Eye Irritant | Organobromides and fluorinated ethers can be irritating.[1][2] | Wear nitrile gloves and safety glasses.[1] |
| Environmental | Fluorinated compounds are persistent.[1] | Do not dispose of down the drain.[1] Use halogenated waste streams.[1] |
| Reactivity | Stable under ambient conditions.[1] | Incompatible with strong oxidizing agents.[1] |
Storage: Store in a cool, dry place (2–8°C recommended for long-term stability) under inert atmosphere (
References
-
BLD Pharm. (n.d.).[1] Product Analysis: 3-(3,5-Bis(trifluoromethyl)benzyloxy)bromobenzene (CAS 845866-55-9).[1][2][3][4][7] Retrieved from
-
GuideChem. (n.d.).[1] Chemical Properties and Supplier Data for Fluorinated Benzyl Bromides. Retrieved from
-
National Center for Biotechnology Information (PubChem). (2025).[1] Compound Summary for CAS 32247-96-4 (Precursor: 3,5-Bis(trifluoromethyl)benzyl bromide). Retrieved from [1]
-
Sigma-Aldrich. (2025).[1][2] Safety Data Sheet: 3,5-Bis(trifluoromethyl)benzyl bromide. Retrieved from [1]
-
Google Patents. (2001).[1] Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene and derivatives (US6255545B1).[1][2][6] Retrieved from
Sources
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